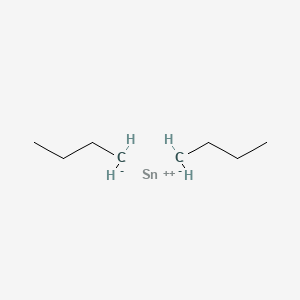
Dibutylstannanediylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylstannanediylium is an organotin compound with the molecular formula C8H18Sn It is a positively charged species, often referred to as a stannylene Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylstannanediylium typically involves the reaction of dibutyltin dichloride with a reducing agent. One common method is the reduction of dibutyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
(C4H9)2SnCl2 + LiAlH4 → (C4H9)2SnH2 + LiCl + AlCl3
Another method involves the use of sodium naphthalenide as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation:
(C4H9)2SnCl2 + NaC10H8 → (C4H9)2Sn + NaCl + C10H8
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dibutylstannanediylium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide.
Reduction: It can be reduced further to form dibutyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halides such as chlorine or bromine can be used in substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide.
Reduction: Dibutyltin hydride.
Substitution: Various organotin halides depending on the nucleophile used.
Scientific Research Applications
Dibutylstannanediylium has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It has been studied for its potential use in biological systems, including as an antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
Mechanism of Action
The mechanism by which dibutylstannanediylium exerts its effects involves its ability to form stable complexes with various ligands. This allows it to act as a catalyst in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, and it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: A precursor to dibutylstannanediylium, used in similar applications.
Dibutyltin oxide: Formed by the oxidation of this compound, used as a catalyst and in the production of polymers.
Dibutyltin hydride: Formed by the reduction of this compound, used in organic synthesis.
Uniqueness
This compound is unique due to its positively charged nature, which allows it to form stable complexes with a wide range of ligands. This makes it a versatile catalyst in various chemical reactions, distinguishing it from other organotin compounds.
Properties
CAS No. |
14488-53-0 |
|---|---|
Molecular Formula |
C8H18Sn |
Molecular Weight |
232.94 g/mol |
IUPAC Name |
butane;tin(2+) |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 |
InChI Key |
VVAQOYUUECXZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















